molecular formula C14H21N B1502728 1-(3-Ethylphenyl)cyclohexanamine

1-(3-Ethylphenyl)cyclohexanamine

Cat. No.: B1502728
M. Wt: 203.32 g/mol
InChI Key: DYJNFNKNYTVGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethylphenyl)cyclohexanamine (CAS 676133-30-5) is an organic compound with the molecular formula C14H21N and a molecular weight of 203.329 g/mol . This compound features a cyclohexylamine structure, a common motif in medicinal chemistry, substituted with a 3-ethylphenyl group . The cyclohexylamine scaffold is a versatile building block found in compounds with a range of pharmacological activities and is a key intermediate in the synthesis of more complex molecules . Structurally, this compound belongs to a class of arylcyclohexylamines. Compounds within this class have been extensively investigated for their activity on the central nervous system. Notably, research into similar structures has identified potential applications in neuropsychiatry . For instance, patented compounds based on the cyclohexylamine structure have been explored for their use as anti-schizophrenia drugs, acting as modulators of dopamine and serotonin systems in the brain . Furthermore, recent scientific literature highlights that derivatives of cariprazine, an FDA-approved drug for schizophrenia and bipolar disorder, are built upon a cyclohexane amine core and are being studied as selective ligands for dopamine D3 and D2 receptors . This suggests that structural analogs like this compound may hold significant value in basic research for understanding neurochemical pathways and in the discovery and development of new therapeutic agents for neurological and psychiatric disorders. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1-(3-ethylphenyl)cyclohexan-1-amine

InChI

InChI=1S/C14H21N/c1-2-12-7-6-8-13(11-12)14(15)9-4-3-5-10-14/h6-8,11H,2-5,9-10,15H2,1H3

InChI Key

DYJNFNKNYTVGOY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2(CCCCC2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Below is a comparative analysis of 1-(3-Ethylphenyl)cyclohexanamine with key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Data References
This compound C₁₄H₂₁N (inferred) ~197.3 (calculated) 3-ethylphenyl High lipophilicity due to ethyl group; potential for increased membrane permeability compared to polar substituents.
1-(3-Chlorophenyl)cyclohexanamine C₁₂H₁₆ClN 209.72 3-chlorophenyl Electron-withdrawing Cl reduces electron density on phenyl ring, potentially altering reactivity and binding affinity.
N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine C₁₂H₁₈ClNS 243.8 Chlorothiophen-ethyl Heterocyclic thiophen group introduces sulfur-based interactions; 95% purity noted for lab use (Biosynth).
3-Ethyl-1-methylcyclohexanamine C₉H₁₉N 141.26 3-ethyl, 1-methyl (cyclohexane) Lower molecular weight; lack of aromaticity reduces π-π stacking potential.
1-Methylcyclohexanamine C₇H₁₅N 113.20 Methyl (cyclohexane) Simplest analog; used as a baseline for studying steric effects of larger substituents.
Fluorexetamine (2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one) C₁₄H₁₈FNO 247.3 Fluorophenyl, ethylamino, ketone Ketone group introduces polarity and hydrogen-bonding capability, contrasting with the amine group in the target compound.

Physicochemical and Functional Comparisons

  • Lipophilicity : The 3-ethylphenyl group in the target compound enhances lipophilicity compared to polar substituents like chlorine () or heterocycles (). This property may improve blood-brain barrier penetration in bioactive analogs.
  • In contrast, electron-withdrawing groups like Cl () or F () reduce aromatic electron density.
  • Volatility : While Henry’s Law constants for the target compound are unavailable, analogs like 2-ethylhexylamine (Henry’s constant: 3.7×10⁻¹; ) suggest moderate volatility, likely higher than polar derivatives like dopamine HCl ().

Preparation Methods

Catalytic Reductive Amination of 3-Ethylphenylcyclohexanone

One of the most direct and industrially relevant approaches to synthesize 1-(3-Ethylphenyl)cyclohexanamine involves the reductive amination of the corresponding ketone, 3-ethylphenylcyclohexanone, with ammonia or ethylamine under catalytic hydrogenation conditions.

Method Overview:

  • Reactants: 3-Ethylphenylcyclohexanone and ethylamine (or ammonia).
  • Catalyst: Palladium on carbon (Pd/C) or carboplatin.
  • Solvent: Alcohols such as methanol, ethanol, isopropanol, or tetrahydrofuran.
  • Conditions: Hydrogen atmosphere at 0.5–5 MPa pressure, temperature range 30–150 °C.
  • Procedure: The amine solution and solvent are charged into a high-pressure autoclave, air is purged with nitrogen, hydrogen is introduced, and the ketone is pumped in gradually. The mixture is stirred continuously during the reaction time (1–10 hours).
  • Workup: After completion, the catalyst is filtered off, and the product is purified by distillation or chromatography.

Research Findings:

  • A patent (CN103435494A) describes this method for N-ethyl cyclohexylamine, which is structurally analogous to this compound, indicating the applicability of this approach for aryl-substituted cyclohexanamine derivatives.
  • The process yields high purity product (~99.2%) with good recovery (~92.6%).
  • The method is noted for simplicity, cost-effectiveness, and environmental friendliness due to mild conditions and recyclable catalysts.
Parameter Typical Value/Range
Catalyst Pd/C (0.5–1 wt%)
Solvent Methanol, ethanol, isopropanol, THF
Temperature 30–150 °C
Pressure (H2) 0.5–5 MPa
Reaction Time 1–10 hours
Product Purity ~99.2%
Yield ~92.6% recovery

Direct Amination via Primary Aromatic Amines and Cyclohexanone Derivatives

Another synthetic route involves the direct reaction of primary aromatic amines with cyclohexanone derivatives, followed by reductive amination or condensation.

  • General Procedure: Primary amines are dissolved in polar aprotic solvents such as DMF and reacted with diketones or cyclohexanone under heating (around 85 °C) in the presence of hydroxylamine derivatives or other activating agents.
  • Reaction Conditions: Stirring at elevated temperatures (80–85 °C) for 1.5 hours or more.
  • Workup: Extraction with organic solvents (e.g., dichloromethane), washing, drying, and purification by column chromatography.

While this method is more commonly applied to pyrazole derivatives and other nitrogen heterocycles, it demonstrates the utility of primary amines in forming complex amine-containing molecules, which can be adapted for arylcyclohexanamine synthesis.

Notes on Alternative Synthetic Approaches

  • Condensation Reactions: Condensation of aromatic amines with cyclohexylguanidines or related intermediates has been explored for related compounds, but these are less direct for this compound.
  • Hydrogenation of Nitro Precursors: Reduction of nitro-substituted aromatic cyclohexyl compounds under catalytic hydrogenation can yield the corresponding amines, but regioselectivity and side reactions must be controlled.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Yield/Purity Notes
Catalytic Reductive Amination 3-Ethylphenylcyclohexanone + ethylamine Pd/C, H2 (0.5–5 MPa), 30–150 °C ~92.6% recovery, 99.2% purity Industrially scalable, green process
Direct Amination with Diketones Primary amines + diketones DMF solvent, 85 °C, hydroxylamine derivatives Moderate yields (30–40%) More common for heterocyclic synthesis
Condensation with Guanidines Aromatic amines + cyclohexylguanidines Acid catalysis, condensation Not directly reported Less common for target compound

Q & A

Q. In vitro assays :

  • Radioligand binding : Assess affinity for NMDA, σ-1, or serotonin receptors.
  • Calcium imaging : Measure receptor-mediated ion flux in neuronal cells.

Q. In vivo models :

  • Rodent behavioral tests : Evaluate antidepressant or anxiolytic effects (e.g., forced swim test).

Comparative studies : Benchmark against known NMDA antagonists (e.g., ketamine) to contextualize potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.